4-(Aminomethyl)-N,N,2,5-tetramethylpyrazol-3-amine;hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Polymer Science
Malgesini et al. (2003) developed poly(amido-amine)s carrying primary amino groups as side substituents through polyaddition reactions. These polymers have potential as nonviral vectors for drug delivery, showing versatility in polymer carrier applications for carboxylated drugs and labeling techniques with fluorescent probes, commonly employed for proteins (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Organic Synthesis and Catalysis
Leitch et al. (2009) highlighted the development of a group-4-based precatalyst for hydroamination of primary and secondary amines using a tethered bis(ureate) zirconium complex. This catalyst showed unprecedented reactivity in intermolecular hydroamination of alkynes and intramolecular hydroamination of alkenes, demonstrating broad applicability in organic synthesis (Leitch, Payne, Dunbar, & Schafer, 2009).
Materials Science
Nasrollahzadeh et al. (2020) reviewed the advances in graphene-based catalysts for the reduction of nitro compounds to amines, highlighting the applications of graphene derivatives in enhancing the rate of nitro compound reduction. This research is significant for the synthesis of drugs, biologically active molecules, and other chemicals, positioning graphene-based catalysts as pivotal in environmental remediation and chemical synthesis (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Corrosion Inhibition
Tebbji et al. (2005) investigated the inhibitory action of bipyrazolic compounds on steel corrosion in hydrochloric acid, demonstrating that these compounds are effective corrosion inhibitors. This research suggests the potential utility of similar structures, possibly including "4-(Aminomethyl)-N,N,2,5-tetramethylpyrazol-3-amine; hydrochloride," in protecting metals against corrosion (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, Malek, & Ramdani, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)-N,N,2,5-tetramethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.ClH/c1-6-7(5-9)8(11(2)3)12(4)10-6;/h5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXAAMJWAUKFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)N(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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